

Spectroscopic Profile of Benzophenone Hydrazone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzophenone hydrazone*

Cat. No.: *B127882*

[Get Quote](#)

This guide provides an in-depth overview of the spectroscopic data for **benzophenone hydrazone**, a common derivative of benzophenone with applications in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **benzophenone hydrazone**. These values are essential for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra for **benzophenone hydrazone** were recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.

Table 1: ^1H NMR Spectroscopic Data for **Benzophenone Hydrazone** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.52–7.41	Multiplet	5H	Aromatic Protons (Ar-H)
7.28–7.22	Multiplet	5H	Aromatic Protons (Ar-H)
5.32	Singlet	2H	Amine Protons (-NH ₂)
[1]			

Table 2: ¹³C NMR Spectroscopic Data for **Benzophenone Hydrazone** in CDCl₃

Chemical Shift (δ) ppm	Assignment
149.2	C=N
138.5	Aromatic C
133.1	Aromatic C
129.5	Aromatic C
129.0	Aromatic C
128.9	Aromatic C
128.2	Aromatic C
128.1	Aromatic C
126.5	Aromatic C
[1]	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to the analysis of a solid sample.

Table 3: Key IR Absorption Bands for **Benzophenone Hydrazone**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3055	C-H Stretching	Aromatic C-H
1598	C=N Stretching	Imine
1579	C=C Stretching	Aromatic Ring
1493	C=C Stretching	Aromatic Ring
1452	C=C Stretching	Aromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The UV spectrum of **benzophenone hydrazone** is characterized by absorption bands originating from $\pi \rightarrow \pi^*$ transitions within the aromatic rings and the C=N chromophore. In a non-polar solvent like n-heptane, the parent benzophenone system shows a strong absorption band around 248 nm ($\pi \rightarrow \pi^*$ transition) and a weaker band around 347 nm ($n \rightarrow \pi^*$ transition). The hydrazone derivative is expected to exhibit similar characteristic absorptions.

Experimental Protocols

Detailed methodologies for the synthesis of **benzophenone hydrazone** and its subsequent spectroscopic analysis are provided below.

Synthesis of Benzophenone Hydrazone

Procedure:

- A mixture of benzophenone (1.3 g, 7.3 mmol) and an 85% aqueous hydrazine solution (5 mL) in ethanol (20 mL) is prepared.^[1]
- The mixture is heated to reflux and maintained at this temperature overnight.^[1]
- Following the reflux period, the solvent is removed under reduced pressure (in vacuo).^[1]

- The resulting residue is recrystallized from ethanol to yield **benzophenone hydrazone** as a white solid. The typical yield is around 86%.^[1]

NMR Spectroscopy Protocol

Sample Preparation:

- Approximately 5-10 mg of the purified **benzophenone hydrazone** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically CDCl₃.^[2]
- The solution is filtered into a clean NMR tube to a height of about 4-5 cm.^[2]
- Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.^[1]

Data Acquisition:

- ¹H and ¹³C NMR spectra are collected on a 100 MHz or 400 MHz spectrometer.^[1]
- For ¹³C NMR, spectra are typically acquired with complete proton decoupling to simplify the spectrum to single lines for each unique carbon atom.^[1]

FT-IR Spectroscopy Protocol (Thin Solid Film Method)

Sample Preparation:

- A small amount (approx. 50 mg) of solid **benzophenone hydrazone** is placed in a beaker or test tube.
- A few drops of a volatile solvent like methylene chloride or acetone are added to dissolve the solid.^[3]
- A drop of this solution is placed on a single, clean salt plate (e.g., KBr or NaCl).^[3]
- The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.^[3]

Data Acquisition:

- A background spectrum of the clean, empty sample compartment is recorded.
- The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .

UV-Vis Spectroscopy Protocol

Sample Preparation:

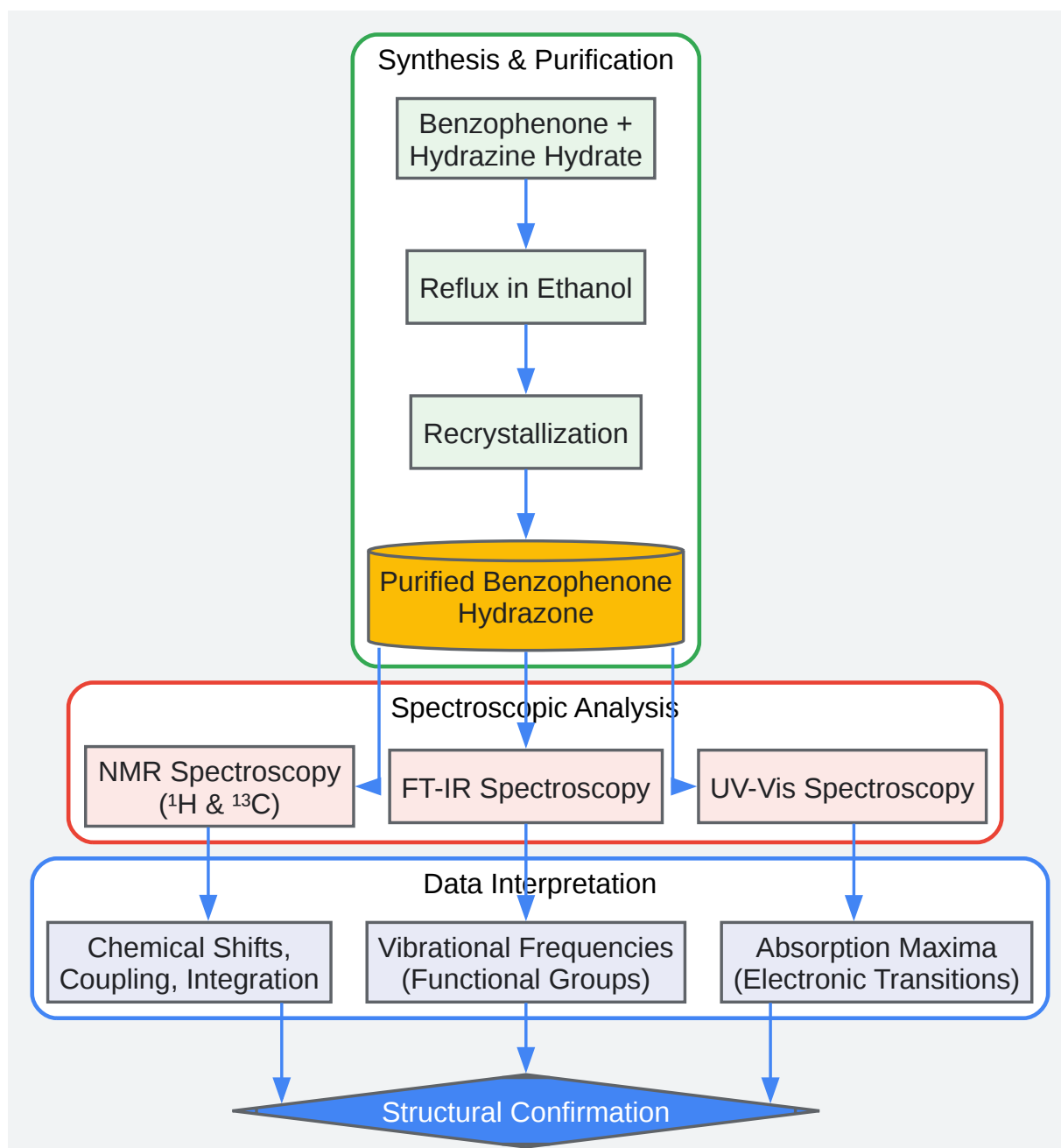
- A stock solution of **benzophenone hydrazone** is prepared by dissolving a known mass of the compound in a UV-transparent solvent (e.g., ethanol or hexane).
- This stock solution is then diluted to a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).
- A blank sample, containing only the pure solvent, is prepared in a separate cuvette.[4]

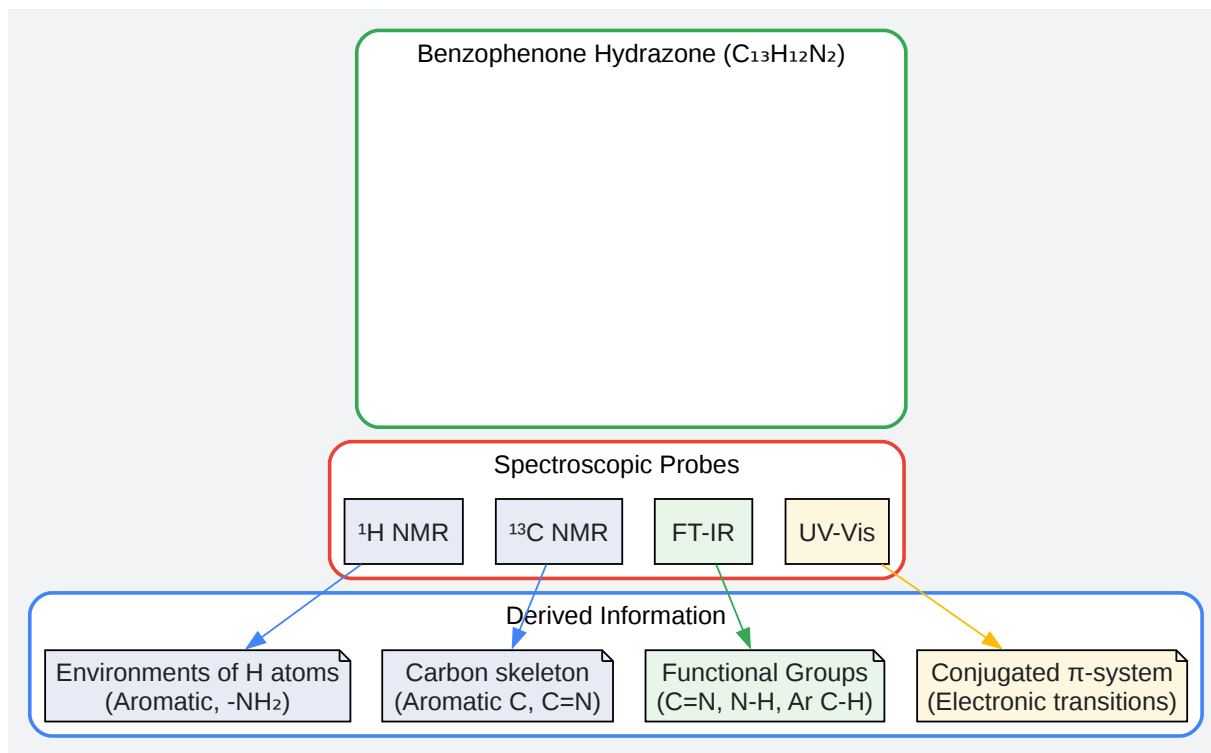
Data Acquisition:

- The spectrophotometer is turned on and allowed to warm up to stabilize the lamp source.[4]
- A baseline correction is performed using the blank (solvent-filled) cuvette.[4][5]
- The blank cuvette is replaced with the sample cuvette.
- The absorbance spectrum is recorded over a specified wavelength range (e.g., 200-800 nm).
[4]

Visualized Workflows and Structures

The following diagrams, generated using Graphviz, illustrate the logical workflow of spectroscopic analysis and the structural information obtained from each technique.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 3. [orgchemboulder.com](https://www.orgchemboulder.com) [[orgchemboulder.com](https://www.orgchemboulder.com)]

- 4. m.youtube.com [m.youtube.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of Benzophenone Hydrazone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127882#benzophenone-hydrazone-spectroscopic-data-nmr-ir-uv-vis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com